Dehydro Lacidipine

Overview

Description

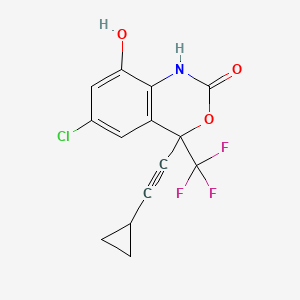

Dehydro Lacidipine is a main metabolite of Lacidipine . Lacidipine is a lipophilic dihydropyridine calcium channel blocker with a slow onset of action used to treat hypertension . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .

Molecular Structure Analysis

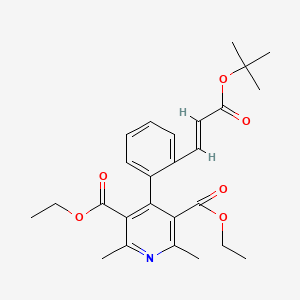

The molecular weight of this compound is 453.53 and its molecular formula is C26H31NO6 . Further structural analysis can be found in studies that explore the molecular dynamics of Lacidipine .

Scientific Research Applications

Intranasal Delivery Enhancement : Research by Naguib et al. (2020) explored enhancing the intranasal delivery of lacidipine using glycerosomes. This approach aimed to overcome challenges related to the drug's oral bioavailability, hepatic first-pass metabolism, and water solubility issues. The formulated glycerosomes showed promising results in enhancing ex vivo permeation and reducing hypertension in rats, indicating their potential as a safe and effective delivery platform for lacidipine (Naguib, Salah, Abdel Halim, & Badr-Eldin, 2020).

Photostability Studies : A study by De Filippis et al. (2002) focused on the photostability of lacidipine in solutions exposed to UV-A radiations. They evaluated the effects of various solvents and radiation wavelengths on the drug's stability, and characterized its main photodegradation products (De Filippis, Bovina, Da Ros, Fiori, & Cavrini, 2002).

Anti-Atherosclerotic Activity : Several studies have investigated lacidipine's pronounced anti-atherosclerotic activity. Haller et al. (2002) and Cristofori et al. (2000) highlighted its effectiveness in reducing atherosclerotic lesions and improving endothelial function in preclinical and clinical settings. These studies collectively suggest that lacidipine could be a promising therapeutic agent for atherosclerosis, supported by its antihypertensive and antioxidant properties (Haller, Cosentino, & Lüscher, 2002); (Cristofori, Lanzoni, Quartaroli, Pastorino, Zancanaro, Cominacini, Gaviraghi, & Turton, 2000).

Preservation of Renal Graft Function : Kuypers et al. (2004) conducted a study on the protective role of lacidipine in cyclosporine-treated patients, particularly concerning blood pressure control and renal graft function. The study indicated that lacidipine contributes to better allograft function in renal recipients (Kuypers, Neumayer, Fritsche, Budde, Rodicio, & Vanrenterghem, 2004).

Analytical Methods for Lacidipine : Chebrolu et al. (2021) reviewed various analytical techniques for determining lacidipine in pharmaceutical forms and biological fluids. This includes UV/visible spectrophotometry, high-performance liquid chromatography, and other methods, emphasizing the importance of accurate and precise measurement techniques for lacidipine (Chebrolu, Kumar, & Verma, 2021).

Vascular Protective Effects : Research by Crespi et al. (2002) and Park et al. (2002) investigated lacidipine's vascular protective effects, particularly its ability to enhance endothelial nitrogen monoxide activity and inhibit gene expression related to vascular injury. These studies contribute to understanding lacidipine's potential role in vascular health beyond its antihypertensive effects (Crespi, Vecchiato, Lazzarini, Andreoli, & Gaviraghi, 2002); (Park, Fiebeler, Muller, Mervaala, Dechend, Abou-Rebyeh, Luft, & Haller, 2002).

Mechanism of Action

- Dehydro Lacidipine is a lipophilic dihydropyridine calcium channel blocker . Its primary target is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels open in response to an electrical signal (action potential), allowing calcium ions to enter the cell.

Target of Action

Pharmacokinetics

Safety and Hazards

The safety data sheet for Lacidipine indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention if symptoms occur .

Biochemical Analysis

Biochemical Properties

Dehydro Lacidipine, like Lacidipine, is likely to interact with the biological membranes due to its lipophilic nature . It may display a high membrane partition coefficient, leading to accumulation of the drug in the membrane and slow rate of membrane washout .

Cellular Effects

It can protect these cells against oxidative stress, inflammatory activation, and cell senescence through the CXCR7/P38/C/EBP-β signaling pathway .

Molecular Mechanism

Lacidipine, its parent compound, works by blocking the voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx . This blockage ultimately causes the excitation and depolarization of the tissues .

Temporal Effects in Laboratory Settings

Lacidipine has a slow onset of action and a long duration of action, which may explain its long clinical half-life .

Transport and Distribution

This compound, being lipophilic, is likely to interact with biological membranes, leading to its accumulation in the membrane and slow rate of membrane washout .

Subcellular Localization

Given its lipophilic nature and its ability to interact with biological membranes, it may be found deep within the membrane’s hydrocarbon core .

properties

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEICLHNCXDXIW-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

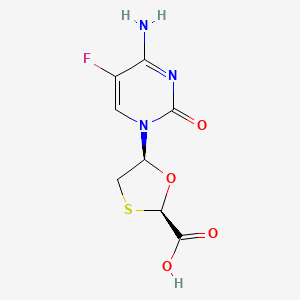

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)